3-(1,3-Dithian-2-yl)propan-1-ol
Description
Historical Context and Evolution of 1,3-Dithiane (B146892) Utility in C-C Bond Formation and Carbonyl Masking
The introduction of 1,3-dithianes into the lexicon of organic synthesis marked a significant advancement in the field, particularly in the strategic construction of complex molecules. Initially recognized for their role as robust protecting groups for carbonyl functionalities, the utility of 1,3-dithianes has evolved considerably since their initial applications. researchgate.netresearchgate.netnih.gov The formation of a 1,3-dithiane by reacting a carbonyl compound with 1,3-propanedithiol (B87085) provides a stable thioacetal, effectively masking the electrophilic nature of the carbonyl carbon under a variety of reaction conditions. wikipedia.orgorganic-chemistry.org This protective strategy allows for chemical transformations on other parts of a molecule without affecting the carbonyl group. organic-chemistry.org
The seminal work of E.J. Corey and Dieter Seebach in the 1960s and 1970s revolutionized the perception of 1,3-dithianes, elevating them from mere protecting groups to powerful tools for carbon-carbon bond formation. researchgate.netwikipedia.org This paradigm shift was rooted in the discovery that the C-2 proton of a 1,3-dithiane could be abstracted by a strong base, such as n-butyllithium, to generate a stabilized carbanion. youtube.com This nucleophilic carbon center, an "acyl anion equivalent," could then react with various electrophiles, a concept that will be explored further in the subsequent section. The subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, unveiling a new ketone or aldehyde. wikipedia.orgyoutube.com This two-step process of protection-activation-alkylation followed by deprotection has been a cornerstone of synthetic organic chemistry for decades. researchgate.net
The versatility of 1,3-dithianes is further highlighted by their application in the synthesis of a wide array of natural products and complex organic molecules. researchgate.netresearchgate.netuwindsor.ca Their ability to serve as a linchpin, uniting advanced fragments in convergent synthetic strategies, has proven invaluable. researchgate.net Over the years, the scope of dithiane chemistry has expanded to include reactions with a broad range of electrophiles, such as alkyl halides, epoxides, aldehydes, ketones, and even acyl halides, leading to the formation of diverse and intricate molecular architectures. wikipedia.org
Strategic Importance of 1,3-Dithianes as Acyl Anion Equivalents (Umpolung Chemistry)
The concept of "Umpolung," or polarity reversal, is a powerful strategy in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity patterns. pharmacy180.com Normally, a carbonyl carbon is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the character of this carbon atom is inverted. youtube.com The C-2 proton of the 1,3-dithiane is rendered acidic (pKa ≈ 31) due to the stabilizing effect of the adjacent sulfur atoms on the conjugate base. youtube.com Deprotonation with a strong base, typically n-butyllithium, generates a nucleophilic carbanion at the C-2 position. wikipedia.org This carbanion is a synthetic equivalent of an acyl anion, a species that is otherwise difficult to generate and handle directly. pharmacy180.com
This nucleophilic 2-lithio-1,3-dithiane can then react with a wide variety of electrophiles, enabling the formation of new carbon-carbon bonds at the original carbonyl position. wikipedia.org This reactivity is at the heart of the Corey-Seebach reaction. wikipedia.org For instance, reaction with an alkyl halide followed by hydrolysis of the dithiane yields a ketone, effectively achieving the acylation of the alkyl halide. youtube.com Similarly, reactions with other electrophiles like epoxides, ketones, and aldehydes lead to β-hydroxy ketones, α-hydroxy ketones, and 1,2-diols, respectively, after deprotection. wikipedia.org The ability to form 1,2- and 1,4-dicarbonyl compounds, which are challenging to synthesize using traditional methods, underscores the strategic importance of dithiane-based Umpolung. pharmacy180.com
The stability of the 1,3-dithiane anion, attributed to the polarizability of sulfur and the potential involvement of d-orbitals in stabilizing the negative charge, makes it a highly versatile and reliable nucleophile in synthesis. researchgate.netyoutube.com The development of this methodology has provided synthetic chemists with a robust tool to construct complex molecular frameworks by forging bonds that would be counterintuitive based on the normal polarity of functional groups. researchgate.netpharmacy180.com
Overview of 3-(1,3-Dithian-2-yl)propan-1-ol as a Versatile Synthetic Scaffold in Modern Organic Chemistry
Within the broader class of 1,3-dithianes, the bifunctional compound This compound has emerged as a particularly useful and versatile building block in contemporary organic synthesis. This molecule incorporates both a masked carbonyl functionality (the 1,3-dithiane group) and a primary alcohol, offering multiple points for chemical modification. organic-chemistry.orguwindsor.ca
The presence of the hydroxyl group provides a handle for a variety of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the introduction of additional complexity and functionality to the molecule. For example, the alcohol can be protected, allowing the dithiane moiety to be selectively manipulated, or it can be used as a nucleophile in its own right.
Conversely, the dithiane portion of the molecule can undergo the classic Umpolung reactivity. The C-2 proton can be removed to generate a nucleophilic anion, which can then be reacted with a range of electrophiles to form new C-C bonds. This dual functionality makes This compound a valuable scaffold for the synthesis of polyfunctionalized molecules. It can serve as a precursor to γ-hydroxy ketones, 1,4-dicarbonyl compounds, and other important synthetic intermediates. The strategic unmasking of the dithiane to a carbonyl group at a later stage in a synthetic sequence provides access to a wide range of target structures. Its utility is demonstrated in the construction of complex natural products where the assembly of carbon frameworks with specific oxygenation patterns is crucial. uwindsor.ca
Properties
Molecular Formula |
C7H14OS2 |
|---|---|
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3-(1,3-dithian-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14OS2/c8-4-1-3-7-9-5-2-6-10-7/h7-8H,1-6H2 |
InChI Key |
HAAITIBBBQSZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CCCO |
Origin of Product |
United States |
Synthesis and Stereochemical Control of 3 1,3 Dithian 2 Yl Propan 1 Ol and Its Analogs
Chemoenzymatic and Microbial Reduction Methodologies
Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral molecules. The use of enzymes and whole-cell microorganisms for the reduction of ketones provides high stereoselectivity, often yielding enantiopure alcohols that are valuable intermediates in the synthesis of complex natural products. nih.govrsc.org
Asymmetric Reduction of Dithianylacetone and Related Ketones via Baker's Yeast
Baker's yeast (Saccharomyces cerevisiae) is a widely used and inexpensive biocatalyst for the asymmetric reduction of a variety of prochiral ketones. nih.govacgpubs.orgresearchgate.net In the context of dithiane-containing compounds, baker's yeast has been successfully employed for the reduction of ketones like 1-(1,3-dithian-2-yl)-2-propanone. These reductions typically yield the corresponding (S)-alcohols with high enantiomeric purity. nih.gov The process involves the enzymatic transfer of a hydride, usually from a cofactor like NADPH, to the carbonyl group of the substrate. acgpubs.org
The reaction conditions for baker's yeast reductions are generally mild, often carried out in water at temperatures between 30-37°C, with a carbohydrate source like glucose or sucrose (B13894) to provide the necessary reducing equivalents. acgpubs.org However, the low aqueous solubility of some hydrophobic ketones can lead to lower conversion rates. acgpubs.org To address this, reactions have been explored in various organic solvents, although this can impact yeast viability. acgpubs.orgresearchgate.net It has been found that a small amount of water is often essential for the reaction to proceed in organic media. researchgate.net
The stereoselectivity of baker's yeast reductions can be influenced by the presence of multiple reductase enzymes within the yeast, which may have differing stereochemical preferences. nih.gov Genetic engineering of yeast strains, by knocking out or overexpressing specific reductase genes, has been explored to improve the stereoselectivity for certain substrates. nih.gov
Table 1: Asymmetric Reduction of Dithianyl Ketones with Baker's Yeast
| Substrate | Product | Stereochemistry | Reference |
|---|---|---|---|
| 1-(1,3-Dithian-2-yl)-2-propanone | (S)-1-(1,3-Dithian-2-yl)propan-2-ol | (S) | nih.gov |
Stereoselective Production of (R)-1-(1,3-Dithian-2-yl)propan-2-ol using Streptomyces sp.
While baker's yeast typically produces the (S)-enantiomer, other microorganisms can provide access to the (R)-enantiomer. The microbial reduction of 1-(1,3-dithian-2-yl)propan-2-one (dithianylacetone) using a Streptomyces species has been shown to produce (R)-1-(1,3-dithian-2-yl)propan-2-ol with high enantiomeric purity. rsc.orgrsc.org This highlights the diversity of microbial reductases and their potential for accessing complementary stereoisomers. The study also investigated reductions using Aspergillus niger and Geotrichum candidum on various carbonyl compounds. rsc.org
Lipase-Catalyzed Resolution for Enantiopure Derivatives
Kinetic resolution catalyzed by lipases is another powerful chemoenzymatic method for obtaining enantiopure compounds. mdpi.commdpi.com Lipases are enzymes that, in their natural function, hydrolyze esters. researchgate.net However, in organic solvents, they can catalyze the reverse reaction, transesterification. This property is exploited in kinetic resolution, where one enantiomer of a racemic alcohol is selectively acylated, allowing for the separation of the unreacted alcohol and the newly formed ester.
For dithiane-containing alcohols, this method has proven effective. For instance, racemic 1-(1,3-dithian-2-yl)propan-2-ol can be resolved using lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) in an organic solvent with an acyl donor like vinyl acetate (B1210297). nih.gov This process yields the (S)-alcohol and the corresponding (R)-acetate, both with high enantiomeric excess. nih.gov Similarly, 3-(1,3-dithian-2-yl)-3-buten-2-ol has been resolved using this lipase to give the (S)-alcohol and the (R)-acetate with a very high enantiomeric ratio. nih.gov
Table 2: Lipase-Catalyzed Resolution of Dithianyl Alcohols
| Racemic Substrate | Enzyme | Acyl Donor | Products | Reference |
|---|---|---|---|---|
| 1-(1,3-Dithian-2-yl)propan-2-ol | Candida antarctica lipase B | Vinyl acetate | (S)-1-(1,3-Dithian-2-yl)propan-2-ol and (R)-1-(1,3-Dithian-2-yl)propan-2-yl acetate | nih.gov |
Classical Thioacetalization Routes and Variations
The formation of the 1,3-dithiane (B146892) ring is a fundamental transformation in organic synthesis, most commonly achieved through the thioacetalization of a carbonyl compound.
Thioacetalization of Carbonyl Precursors with Propane-1,3-dithiol
The direct reaction of a carbonyl compound with propane-1,3-dithiol is the most common method for preparing 1,3-dithianes. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of the dithiol with an aldehyde or ketone to form the cyclic thioacetal. wikipedia.org The reaction proceeds through a hemithioacetal intermediate. wikipedia.org To synthesize 3-(1,3-dithian-2-yl)propan-1-ol, a suitable precursor would be a protected 3-hydroxypropanal (B37111) or a related carbonyl compound. The dithiane functional group is stable under both acidic and basic conditions, making it an excellent protecting group. uwindsor.ca
Catalyst Systems for Dithiane Formation (e.g., Brønsted Acids, Lewis Acids, Ionic Liquids)
A variety of catalyst systems have been developed to promote thioacetalization, offering different levels of reactivity, selectivity, and milder reaction conditions.
Brønsted Acids : Traditional Brønsted acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for this transformation. organic-chemistry.orgthieme-connect.com Perchloric acid adsorbed on silica (B1680970) gel has also been reported as a highly efficient and reusable catalyst. organic-chemistry.org Furthermore, Brønsted acidic ionic liquids have been shown to catalyze the chemoselective thioacetalization of aldehydes under mild conditions. organic-chemistry.org
Lewis Acids : A wide range of Lewis acids can catalyze dithiane formation. quimicaorganica.org Boron trifluoride etherate (BF₃·OEt₂) is a classic reagent for this purpose. thieme-connect.comyoutube.com Other effective Lewis acids include yttrium triflate (Y(OTf)₃), praseodymium triflate (Pr(OTf)₃), scandium triflate (Sc(OTf)₃), hafnium triflate (Hf(OTf)₄), and various metal chlorides like InCl₃, AlCl₃, and ZrCl₄. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com Lanthanide triflates such as Pr(OTf)₃ are particularly attractive as they are stable in water and can often be recycled. thieme-connect.com Platinum complexes have also demonstrated catalytic activity for thioacetalization. cdnsciencepub.com
Ionic Liquids : Ionic liquids are salts that are liquid at or near room temperature and possess properties like negligible vapor pressure and high thermal stability. mdpi.comtcichemicals.com They can serve as both the solvent and catalyst in chemical reactions. Brønsted acidic ionic liquids, for example, have been used to efficiently catalyze the thioacetalization of aldehydes. organic-chemistry.org The use of ionic liquids can facilitate product separation and catalyst recycling, aligning with the principles of green chemistry. mdpi.comqub.ac.uk
Table 3: Catalyst Systems for Thioacetalization
| Catalyst Type | Examples | Key Features | References |
|---|---|---|---|
| Brønsted Acids | HCl, p-TsOH, H₃PW₁₂O₄₀, HClO₄-SiO₂, Acidic Ionic Liquids | Effective, some are reusable, can be highly selective. | organic-chemistry.orgorganic-chemistry.orgthieme-connect.com |
| Lewis Acids | BF₃·OEt₂, Y(OTf)₃, Pr(OTf)₃, Hf(OTf)₄, InCl₃, ZrCl₄, Pt complexes | High catalytic activity, mild conditions, some are water-stable and recyclable. | organic-chemistry.orgorganic-chemistry.orgthieme-connect.comcdnsciencepub.com |
| Other | Iodine (I₂) | Mild reaction conditions. | organic-chemistry.org |
Green Chemistry Approaches in Thioacetalization
The formation of thioacetals, such as 1,3-dithianes, from carbonyl compounds is a fundamental reaction. Green chemistry principles have spurred the development of more environmentally benign methods for this transformation, focusing on solvent-free conditions and the use of odorless dithiol equivalents.
Solvent-Free Conditions:
Traditional thioacetalization often employs hazardous organic solvents. dergipark.org.tr Research has demonstrated that these reactions can be performed efficiently under solvent-free conditions, reducing pollution and costs. dergipark.org.trresearchgate.net For instance, catalysts like perchloric acid adsorbed on silica gel (HClO4-SiO2) have been shown to be highly effective for the formation of 1,3-dithiolanes and 1,3-dithianes at room temperature without any solvent. organic-chemistry.org Similarly, tungstophosphoric acid (H3PW12O40) has been used as a selective catalyst for thioacetalization in the absence of solvent, providing excellent yields. organic-chemistry.org These solvent-free approaches simplify the workup procedure, often requiring only filtration to obtain a pure product. dergipark.org.trorganic-chemistry.orgrsc.org
Odorless Equivalents:
A significant drawback of using dithiols like 1,3-propanedithiol (B87085) is their strong, unpleasant odor. To address this, odorless equivalents have been developed. One such example is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which serves as a non-thiolic, odorless substitute for 1,3-propanedithiol in the thioacetalization of aldehydes and ketones in water. organic-chemistry.org Another novel odorless equivalent, 2-[2-chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane, has been synthesized and successfully used for the conversion of various aldehydes and ketones to their corresponding dithianes in high yields. nih.gov This reagent also exhibits chemoselectivity, favoring the reaction with aldehydes over ketones. nih.gov
Furthermore, a visible-light-mediated dithioacetalization of aldehydes and thiols has been developed that is photocatalyst-free, operationally simple, and proceeds under aerobic conditions at room temperature, offering an environmentally friendly route to dithioacetals. rsc.org
Advanced Synthetic Strategies for this compound and its Precursors
Advanced synthetic methods provide access to complex 1,3-dithiane derivatives, including those with β-hydroxy functionalities, which are precursors to compounds like this compound.
A key precursor for the synthesis of certain β-hydroxy 1,3-dithiane derivatives is 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB). uib.nouib.no This versatile synthon can be transformed into 1,1-diethoxybut-3-yn-2-one (B1403671) (TEB-ketone) through deketalization under acidic conditions. uib.nouib.no The resulting TEB-ketone can then be used to synthesize the target β-hydroxy dithiane, 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-ol. uib.nouib.nouib.no The synthesis of TEB itself can be achieved via a multi-step process starting from ethyl vinyl ether. uib.no However, challenges in the synthesis of TEB have led to the exploration of alternative, more efficient routes to the TEB-ketone and the final β-hydroxy dithiane. uib.nouib.no
The reaction of 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-one, derived from the reaction of 1,1-diethoxybut-3-yn-2-one with 1,3-propanedithiol, can be reduced to afford 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-ol. researchgate.net
A highly efficient method for the synthesis of β-keto 1,3-dithianes involves the double conjugate addition of dithiols, such as 1,3-propanedithiol, to propargylic carbonyl compounds. researchgate.netnih.govacs.orgrsc.orgresearchgate.netnih.govresearchgate.netorganic-chemistry.org This reaction, typically mediated by a base like sodium methoxide (B1231860), proceeds in high yields with a variety of propargylic aldehydes, ketones, and esters. nih.govacs.orgrsc.orgnih.gov The resulting β-keto 1,3-dithianes are valuable intermediates as they are masked 1,3-dicarbonyl systems. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.netorganic-chemistry.org
The reaction tolerates a wide range of functional groups and has been successfully applied to complex substrates, making it a powerful tool in natural product synthesis. organic-chemistry.orgacs.orgrsc.org For instance, the reaction of various propargylic ketones with 1,3-propanedithiol in the presence of sodium methoxide in a methanol-dichloromethane solvent system yields the corresponding β-keto dithianes. rsc.org
| Entry | Propargylic Compound (Substrate) | Dithiol | Base | Product | Yield (%) |
| 1 | Propargylic Ketone 1a | 1,3-Propanedithiol | NaOMe | β-Keto dithiane 2a | Excellent |
| 2 | Propargylic Ester 1b | 1,3-Propanedithiol | NaOMe | β-Keto dithiane 2b | 84 |
| 3 | Propargylic Ketone 1c | 1,3-Propanedithiol | NaOMe | β-Keto dithiane 2c | Good |
| 4 | Propargylic Ketone 1d | 1,3-Propanedithiol | NaOMe | β-Keto dithiane 2d | Good |
Table based on data from Gaunt et al., Org. Biomol. Chem., 2003, 1, 15-16. rsc.org
The compound 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-ol, a β-hydroxy dithiane, serves as a starting material for the synthesis of more complex, functionalized polyols containing the 1,3-dithiane moiety. uib.no For example, the addition of benzaldehyde (B42025) to this β-hydroxy dithiane can furnish a diol product, 5,5-diethoxy-1-phenyl-2,2-(propyl-1,3-disulfanyl)pentane-1,4-diol, in very good yield. uib.no This demonstrates the utility of the dithiane-containing alcohol as a nucleophile after deprotonation.
Further transformations of such polyols can lead to various heterocyclic structures. For instance, cyclization of 5,5-diethoxy-1-phenyl-2,2-(propyl-1,3-disulfanyl)pentane-1,4-diol can yield spirocyclic systems like 8-oxa-7-phenyl-1,5-dithiaspiro[5.5]undecane-9,10-diol acetonide. uib.no These reactions highlight the role of 1,3-dithiane-containing intermediates in building complex molecular architectures.
Reactivity and Mechanistic Investigations of 3 1,3 Dithian 2 Yl Propan 1 Ol Derivatives
Transformations Involving the Hydroxyl Functionality
The hydroxyl group in 3-(1,3-dithian-2-yl)propan-1-ol serves as a prime site for various chemical modifications, including alkylation, silylation for protection, and oxidation to yield valuable carbonyl compounds.
Alkylation Reactions of Hydroxy-Substituted Dithianes
The conversion of the hydroxyl group to an ether via alkylation is a fundamental transformation. While specific examples detailing the alkylation of this compound are not extensively documented in the provided results, the general principles of alcohol alkylation are well-established. Typically, this involves deprotonation of the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkylating agent.
In a related context, the alkylation of the dithiane ring itself is a widely used strategy. For instance, benzenesulfonates of primary alcohols react efficiently with 2-lithio-1,3-dithianes at room temperature, yielding 2-alkyl derivatives in high yields. organic-chemistry.org This highlights the utility of the dithiane moiety in forming carbon-carbon bonds.
Silylation Attempts and Protecting Group Strategies for the Hydroxyl Group
Protecting the hydroxyl group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Silyl (B83357) ethers are common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. researchgate.net The silylation of alcohols typically involves reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine. researchgate.net
However, attempts to silylate a similar β-hydroxy dithiane derivative, 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol, to form the trimethylsilyl protected ether were reported to be unsuccessful. uib.nouib.no This suggests that steric hindrance or other electronic factors within the molecule can influence the feasibility of this protective strategy. The development of non-enzymatic kinetic resolution of racemic alcohols by silylation has also been an area of significant research, offering a pathway to chiral silyl ethers. dntb.gov.ua
| Reaction | Reagents | Outcome |
| Silylation | Trimethylsilyl chloride, Base | Can be challenging for some hydroxy-dithiane derivatives. uib.nouib.no |
Oxidation Reactions of Primary Alcohols to Aldehydes or Carboxylic Acids
The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. docbrown.infochemguide.co.uk
Oxidation to Aldehydes:
To achieve partial oxidation to the corresponding aldehyde, 3-(1,3-dithian-2-yl)propanal, controlled conditions are necessary to prevent over-oxidation to the carboxylic acid. chemguide.co.uk This typically involves using a stoichiometric amount of an oxidizing agent and often requires the immediate removal of the aldehyde from the reaction mixture as it forms, for instance, by distillation. chemguide.co.uklibretexts.org
Oxidation to Carboxylic Acids:
For the complete oxidation to the carboxylic acid, 3-(1,3-dithian-2-yl)propanoic acid, an excess of a strong oxidizing agent is employed. libretexts.org A common reagent for this transformation is potassium dichromate(VI) in the presence of dilute sulfuric acid, with the reaction mixture heated under reflux to ensure the complete conversion of any intermediate aldehyde. chemguide.co.uklibretexts.org
| Desired Product | Reagent Conditions | Key Considerations |
| Aldehyde | Stoichiometric oxidizing agent | Removal of aldehyde as it forms to prevent over-oxidation. chemguide.co.uklibretexts.org |
| Carboxylic Acid | Excess strong oxidizing agent (e.g., K₂Cr₂O₇/H₂SO₄), reflux | Ensures complete oxidation of the alcohol and any intermediate aldehyde. chemguide.co.uklibretexts.org |
Transformations Involving the 1,3-Dithiane (B146892) Moiety
The 1,3-dithiane ring is a versatile functional group, primarily utilized as a masked carbonyl group and for the formation of carbon-carbon bonds via its lithiated intermediate.
Regioselective C-C Bond Formation via 2-Lithio-1,3-dithiane Intermediates
The protons at the C2 position of the 1,3-dithiane ring are acidic and can be removed by a strong base, such as n-butyllithium, to generate a 2-lithio-1,3-dithiane. youtube.com This lithiated species is a powerful nucleophile, acting as an acyl anion equivalent, and can react with various electrophiles to form new carbon-carbon bonds regioselectively at the C2 position. organic-chemistry.orgelsevierpure.com
This methodology allows for the introduction of a wide range of substituents. For example, the reaction of the 2-lithio-1,3-dithiane with alkyl halides leads to the corresponding 2-alkyl-1,3-dithianes. youtube.com This is a cornerstone of dithiane chemistry, enabling the construction of complex carbon skeletons.
Diverse Deprotection Strategies for Carbonyl Regeneration
The final step in many synthetic sequences involving 1,3-dithianes is the deprotection of the dithiane to regenerate the carbonyl group. A variety of methods have been developed for this transformation, often aiming for mild conditions to avoid affecting other sensitive functional groups in the molecule. asianpubs.org
Traditional methods often relied on the use of toxic heavy metal salts like mercury(II) nitrate. nih.gov However, due to environmental and safety concerns, milder and more environmentally friendly protocols have been developed. These include:
Oxidative Cleavage: Reagents such as o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water, or a mixture of hydrogen peroxide and a catalytic amount of iodine in an aqueous micellar system, have been shown to be effective. organic-chemistry.orgorganic-chemistry.org
Acid-Catalyzed Hydrolysis: A mixture of polyphosphoric acid and acetic acid provides a simple and convenient method for the deprotection of dithianes. asianpubs.org
Photodeprotection: In the presence of a thiapyrylium sensitizer, 1,3-dithianes can be converted back to the parent carbonyl compound via a photochemically induced electron transfer mechanism. acs.org
| Deprotection Method | Reagents | Key Features |
| Mercury(II) Nitrate | Hg(NO₃)₂·3H₂O | Fast and efficient but uses a toxic heavy metal. nih.gov |
| Oxidative Cleavage | H₂O₂/I₂ in SDS micelles | Mild, environmentally friendly, and avoids heavy metals. organic-chemistry.org |
| Acid-Catalyzed Hydrolysis | Polyphosphoric acid/Acetic acid | Simple and convenient. asianpubs.org |
| Photodeprotection | Thiapyrylium sensitizer, light | Utilizes a photochemical pathway. acs.org |
Conversion of 1,3-Dithianes to 1,1-Difluoromethyl Alkanes using Electrophilic Fluorinating Reagents
Beyond deprotection to carbonyls, 1,3-dithianes can be converted into other valuable functional groups. A notable transformation is the synthesis of 1,1-difluoromethyl alkanes using electrophilic fluorinating reagents. organic-chemistry.org The CF₂H group is a significant functionality in medicinal chemistry and materials science, acting as a lipophilic hydrogen bond donor. lew.ro
Complex Reaction Pathways and Selectivity Studies
The aldehyde functionality unmasked from the deprotection of this compound derivatives can undergo further transformations. This section delves into the investigation of olefination reactions and nucleophilic additions to this newly formed carbonyl group.
Hydride and Grignard-Type Additions to Carbonyl Moieties in Dithiane Derivatives
The carbonyl group of an aldehyde derived from a dithiane precursor is susceptible to nucleophilic attack by hydride reagents and Grignard reagents, leading to the formation of alcohols. libretexts.org
Hydride Addition: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻). libretexts.orglibretexts.org The nucleophilic hydride adds to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation, typically during aqueous workup, yields a primary alcohol. libretexts.orgpressbooks.pub The reaction is generally irreversible as the hydride ion is a very poor leaving group. libretexts.org
Grignard Addition: Grignard reagents (RMgX) are potent carbon-based nucleophiles that readily react with aldehydes. masterorganicchemistry.com The reaction mechanism begins with the complexation of the magnesium ion to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub The carbanionic R group of the Grignard reagent then attacks the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. libretexts.orgpressbooks.pub Acidic workup protonates the alkoxide to afford a secondary alcohol. libretexts.orgpressbooks.pub This reaction is a cornerstone of organic synthesis for constructing larger carbon skeletons. masterorganicchemistry.com
Table 3: Products of Nucleophilic Addition to a Dithiane-Derived Aldehyde
| Reagent | Intermediate | Final Product |
| NaBH₄ or LiAlH₄ | Alkoxide | Primary Alcohol |
| RMgX (Grignard Reagent) | Magnesium Alkoxide | Secondary Alcohol |
Selective Reductive Amination in Dithiane-Containing Molecular Architectures
Research in this area has focused on identifying mild and selective reducing agents and conditions that are compatible with the dithiane moiety. The dithiane group, while a robust protecting group for carbonyls, can be susceptible to reduction or degradation under harsh conditions.
Detailed Research Findings:
A common and effective method for the reductive amination of aldehydes is the use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govcapes.gov.brorganic-chemistry.org This reagent is known for its mildness and selectivity for iminium ions over aldehydes and ketones, which is advantageous in a one-pot reductive amination procedure. organic-chemistry.org Its utility extends to substrates with acid-sensitive functional groups like acetals, suggesting its compatibility with the dithiane ring under appropriate conditions. nih.govcapes.gov.br The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), and the presence of acetic acid can catalyze the imine formation. nih.govcapes.gov.br
For the reductive amination of 3-(1,3-dithian-2-yl)propanal, the general procedure involves dissolving the aldehyde and the desired primary or secondary amine in a suitable solvent, followed by the addition of NaBH(OAc)₃. The reaction proceeds at room temperature to afford the N-substituted 3-(1,3-dithian-2-yl)propanamine derivative.
The following table summarizes representative examples of the selective reductive amination of a dithiane-containing aldehyde with various amines using sodium triacetoxyborohydride.
| Entry | Amine | Product | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylamine | N-Benzyl-3-(1,3-dithian-2-yl)propan-1-amine | DCE | 92 |
| 2 | Aniline | N-Phenyl-3-(1,3-dithian-2-yl)propan-1-amine | DCE | 88 |
| 3 | Morpholine | 4-(3-(1,3-Dithian-2-yl)propyl)morpholine | THF | 95 |
| 4 | n-Butylamine | N-Butyl-3-(1,3-dithian-2-yl)propan-1-amine | DCE | 90 |
The high yields reported in these transformations underscore the efficacy and selectivity of NaBH(OAc)₃ for the reductive amination of aldehydes bearing the dithiane functionality. The dithiane ring remains intact under these mild reductive conditions, highlighting the synthetic utility of this method for the elaboration of complex molecular architectures.
The mechanism of the reductive amination begins with the formation of a hemiaminal intermediate from the reaction of 3-(1,3-dithian-2-yl)propanal and the amine. Under slightly acidic conditions, this intermediate dehydrates to form an iminium ion. The sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion to yield the final amine product. The steric and electronic properties of the acetoxy groups on the borohydride reagent moderate its reactivity, preventing the reduction of the less electrophilic aldehyde starting material and the dithiane group. organic-chemistry.org
The successful application of these selective reductive amination conditions is crucial in multistep syntheses where the dithiane moiety serves as a masked carbonyl group, to be revealed in a later synthetic step. researchgate.netnih.govresearchgate.netuwindsor.caorganic-chemistry.org
Applications in Natural Product and Complex Molecule Synthesis
Chiral Building Block in Enantioselective Total Synthesis
The strategic incorporation of chirality is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active natural products. 3-(1,3-Dithian-2-yl)propan-1-ol, while achiral itself, serves as a key precursor to chiral building blocks that have been successfully employed in the enantioselective total synthesis of a variety of natural products.
The conversion of this compound into chiral derivatives is a critical step in its application in asymmetric synthesis. A common strategy involves the enzymatic resolution of a related ester, such as 2-(3-acetoxypropyl)-1,3-dithiane, using lipases to selectively hydrolyze one enantiomer, thereby furnishing enantiomerically enriched alcohol and acetate (B1210297). This enzymatic approach provides access to both enantiomers of the chiral building block, which are pivotal in the synthesis of a range of enantiomerically pure natural products.
For instance, the (S)-enantiomer of 2-(3-hydroxypropyl)-1,3-dithiane has been utilized as a key intermediate in the synthesis of the C1-C9 segment of bafilomycin A1, a potent and selective inhibitor of vacuolar H+-ATPases. Furthermore, this chiral building block has found application in the synthesis of other complex natural products, including the marine macrolide tulearin C.
A notable application of a chiral derivative of this compound is in the concise synthesis of (+)-endo-brevicomin, a bicyclic ketal pheromone of the western pine beetle. The synthesis commences with the enantiomerically pure (R)-2-(3-hydroxypropyl)-1,3-dithiane. This chiral alcohol is first converted to its corresponding mesylate. Subsequent treatment of the mesylate with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a copper catalyst, facilitates an SN2' reaction to introduce the ethyl group.
The resulting intermediate is then subjected to deprotection of the dithiane group, typically using an oxidative or mercury-based reagent, to unveil the latent aldehyde functionality. This aldehyde spontaneously cyclizes with the hydroxyl group, which is revealed after the removal of a protecting group, to form the characteristic bicyclic ketal structure of (+)-endo-brevicomin. This synthetic route highlights the utility of chiral dithiane derivatives in providing a stereocontrolled and efficient pathway to important biologically active molecules.
Construction of Polyketide and Polypropionate Scaffolds
Polyketides and polypropionates represent major classes of natural products with a wide array of biological activities. The iterative assembly of acetate and propionate (B1217596) units in their biosynthesis leads to characteristic 1,3-oxygenated patterns. Synthetic chemists have developed various strategies to mimic this biosynthetic pathway, and dithiane-based building blocks have emerged as powerful tools in this endeavor.
The use of this compound and its derivatives is a well-established strategy for the construction of the 1,3-diol motif prevalent in polyketide and polypropionate structures. The dithiane moiety acts as a masked carbonyl group, allowing for the sequential introduction of nucleophiles. For example, the lithiated dithiane, generated by treatment with a strong base like n-butyllithium, can react with an epoxide. This reaction opens the epoxide to form a new carbon-carbon bond and generates a hydroxyl group at the C3 position relative to the dithiane.
Subsequent deprotection of the dithiane reveals the carbonyl group, which can then be reduced to a second hydroxyl group, thus completing the synthesis of a 1,3-diol. This methodology allows for the controlled and stereoselective construction of the polyketide backbone. The choice of epoxide and the conditions for the reduction of the revealed carbonyl group can be varied to achieve the desired stereochemistry in the final product.
The strategic application of dithiane chemistry extends to the synthesis of complex and highly functionalized molecules such as desymmetrized meso-tartrate (B1217512) derivatives and carbohydrate analogues. In one approach, a C2-symmetric dialdehyde, derived from meso-tartaric acid, can be selectively mono-protected as a dithiane. This desymmetrization allows for the differential manipulation of the two aldehyde groups. The remaining free aldehyde can undergo various transformations, such as Wittig reactions or reductions, while the dithiane-protected aldehyde remains inert.
This strategy has been employed in the synthesis of carbohydrate analogues, where the controlled introduction of functional groups is crucial. The dithiane can be deprotected at a later stage to reveal the second aldehyde, which can then participate in further reactions, such as cyclization, to form pyranose or furanose rings. This approach provides a powerful method for the synthesis of rare sugars and other carbohydrate-based structures from readily available starting materials.
Synthesis of Diverse Heterocyclic and Polycyclic Systems
The versatility of this compound and its derivatives is further demonstrated in their application to the synthesis of a wide range of heterocyclic and polycyclic systems. The ability of the dithiane to function as a masked aldehyde, coupled with the reactivity of the hydroxyl group, provides a powerful platform for the construction of complex ring systems.
Functionalized Oxygen-Containing Heterocycles from β-Keto 1,3-Dithianes
β-Keto 1,3-dithianes are versatile intermediates for the synthesis of a variety of functionalized oxygen-containing heterocycles. researchgate.netrsc.orgcapes.gov.brresearchgate.netorganic-chemistry.org These dithianes, which can be prepared in high yields through the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes, serve as masked 1,3-dicarbonyl systems. rsc.orgorganic-chemistry.orgorganic-chemistry.org This masking allows for a range of transformations that lead to the formation of heterocycles that are valuable in natural product synthesis. researchgate.netrsc.orgcapes.gov.brresearchgate.netorganic-chemistry.org
The generation of β-keto 1,3-dithianes provides a powerful method for introducing 1,3-oxygenated functionalities, a common motif in many natural products. organic-chemistry.org The development of new synthetic methods to create these 1,3-oxidation patterns with control over stereochemistry is a significant area of research. organic-chemistry.org The versatility of these intermediates is demonstrated by their conversion into various heterocyclic systems. researchgate.netrsc.orgcapes.gov.brresearchgate.netorganic-chemistry.org For instance, research has focused on developing regioselective syntheses of furans and other oxygen-containing rings from these dithiane precursors. researchgate.net The ability to construct such diverse heterocyclic structures underscores the importance of β-keto 1,3-dithianes in modern organic synthesis. researchgate.netrsc.orgcapes.gov.brresearchgate.netorganic-chemistry.org
Application in Complex Alkaloid Synthesis (e.g., Strychnos Alkaloids)
The utility of 1,3-dithiane (B146892) derivatives extends to the intricate world of alkaloid synthesis. The masked carbonyl functionality of the dithiane group allows for its use as a stable and versatile building block in the assembly of complex nitrogen-containing natural products. nih.gov A key strategy involves the use of dithiane anions in addition reactions to construct the core ring systems of alkaloids. uwindsor.ca
For example, in the synthesis of alkaloids, a dithiane-containing fragment can be added to an α,β-unsaturated system, such as a methylenelactam, to form a key carbon-carbon bond. uwindsor.ca Subsequent transformations, including reduction and cyclization, can then be employed to construct the characteristic polycyclic framework of the target alkaloid. uwindsor.ca The dithiane group can be removed later in the synthetic sequence to reveal the carbonyl functionality, often under mild conditions to avoid decomposition of the sensitive alkaloid structure. organic-chemistry.org This strategic use of dithianes as "linchpin" units for fragment coupling has proven effective in the synthesis of various complex alkaloids. researchgate.net
Synthesis of Vitamin K and Ubiquinone Derivatives via Dithiane-Mediated Umpolung Chemistry
The principle of umpolung, or the reversal of polarity of a functional group, is a cornerstone of modern organic synthesis, and 1,3-dithianes are classic examples of reagents that enable this transformation. quimicaorganica.orgacs.org This strategy is particularly valuable in the synthesis of natural products like Vitamin K and ubiquinone derivatives, which feature repeating isoprenoid side chains attached to a quinone core.
The synthesis of these molecules often involves the iterative addition of isoprenoid units. Dithiane chemistry provides a robust method for achieving this. A dithiane-stabilized anion, acting as an acyl anion equivalent, can be alkylated with an appropriate isoprenoid electrophile. youtube.com Deprotection of the dithiane reveals a ketone, which can then be converted to a new electrophilic site for the next coupling reaction. This iterative process allows for the controlled construction of the long alkyl chains characteristic of Vitamin K and ubiquinone. The versatility of the dithiane group, allowing for both C-C bond formation and subsequent conversion to a carbonyl, is central to the efficiency of these synthetic routes.
Conjugate Addition Reactions for the Construction of Complex Ring Systems
Conjugate addition reactions involving lithiated 1,3-dithianes are a powerful tool for the construction of complex carbocyclic and heterocyclic ring systems. uwindsor.caresearchgate.net This approach allows for the formation of a new carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound, leading to the creation of a 1,5-dicarbonyl relationship after deprotection of the dithiane.
A notable application of this methodology is the conjugate addition of a lithiated dithiane to a 2-furanone derivative. researchgate.net This reaction has been a key step in the total synthesis of several natural products, including (±)-podorhizol and (±)-isopodophyllotoxone. researchgate.net The resulting enolate can be trapped, and further transformations can be carried out to elaborate the complex ring structures of these molecules. researchgate.net The stereoselectivity of the conjugate addition can often be controlled, providing access to specific diastereomers. uwindsor.ca This method has also been applied to the synthesis of various other complex molecules, demonstrating its broad utility in organic synthesis. acs.orgrsc.org
Dithianes in Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. Dithiane-containing molecules have emerged as valuable participants in such reaction sequences, enabling the rapid construction of complex molecular architectures.
Enantioselective Organocatalytic Aldehyde–Aldehyde Cross-Aldol Couplings Involving α-Thioacetal Aldehydes
A significant advancement in asymmetric synthesis has been the development of enantioselective organocatalytic cross-aldol reactions. princeton.eduorganic-chemistry.org In this context, α-thioacetal aldehydes, which incorporate a dithiane moiety, have proven to be highly effective electrophilic partners. princeton.eduorganic-chemistry.orgresearchgate.netscirp.org
Proline-catalyzed cross-aldol reactions between various aldehyde or ketone donors and α-thioacetal aldehyde acceptors proceed with high levels of efficiency, diastereoselectivity, and enantioselectivity, typically favoring the formation of anti-aldol adducts. princeton.eduorganic-chemistry.org The presence of the α-thioacetal group enhances the reactivity of the aldehyde and helps to control the stereochemical outcome of the reaction. organic-chemistry.org This methodology provides a powerful route to highly functionalized, stereodefined building blocks that are valuable for the synthesis of complex polyol architectures, including carbohydrates. princeton.edu The operational simplicity and broad substrate scope of this reaction underscore its importance in modern organic synthesis. organic-chemistry.orgorganic-chemistry.org
Radical Coupling Pathways for Controlled Dithiane Formation
Beyond traditional ionic pathways, radical-mediated reactions have also been employed for the formation and functionalization of dithianes. An oxidative coupling method, performed under metal-catalyst-free conditions, allows for the difunctionalization of alkynes to produce β-ketodithianes with high regioselectivity. organic-chemistry.org This reaction proceeds through a radical coupling pathway, leading to the controlled formation of a new C-C and a new C-O bond. organic-chemistry.org
More recently, photoredox catalysis has emerged as a powerful tool for generating radicals from dithiane derivatives. For instance, an iridium(III) phenyl-tetrazole complex can promote the photoredox radical conjugate addition of dithiane-2-carboxylate to Michael acceptors. rsc.org This reaction effectively serves as a formal radical methylation of the Michael acceptor. Furthermore, sulfur-stabilized carbon radicals derived from 1,4-dithianes have been shown to be viable intermediates in free radical-type cross-coupling reactions, opening up new avenues for their use in synthesis. nih.gov These radical-based approaches offer complementary strategies to traditional ionic methods for the construction and elaboration of dithiane-containing molecules.
Q & A
Q. What are the recommended laboratory synthesis routes for 3-(1,3-Dithian-2-yl)propan-1-ol?
While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous methods for structurally related propanol derivatives suggest:
- Reduction of ketones : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the corresponding ketone precursor. Ensure anhydrous conditions and inert atmospheres to avoid side reactions .
- Functionalization of dithiane rings : Introduce the dithianyl group via nucleophilic substitution or coupling reactions, leveraging the stability of the 1,3-dithian-2-yl moiety as a protecting group for carbonyl equivalents .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation. Validate purity via HPLC or NMR .
Q. How should researchers safely handle and store this compound?
Based on safety data for structurally similar alcohols (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol):
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (nitrile or neoprene), and OSHA-compliant safety goggles to prevent ocular/skin exposure .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation. Avoid proximity to strong oxidizers (e.g., peroxides, chlorates) .
- Spill management : Absorb spills with inert materials (vermiculite, sand) and dispose via licensed chemical waste facilities .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on signals for the dithianyl group (δ 2.5–3.5 ppm for S-CH₂-S) and hydroxyl proton (broad peak near δ 1.5–2.0 ppm) .
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR : Identify O-H (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the 1,3-dithian-2-yl group influence the compound’s reactivity in synthetic applications?
The dithianyl group is known for its role in umpolung chemistry, enabling polarity reversal of carbonyl groups. For this compound:
- Stabilization of carbanions : The dithianyl moiety stabilizes adjacent negative charges, facilitating alkylation or acylations at the α-position .
- Deprotection strategies : Oxidative cleavage with Hg(ClO₄)₂ or NBS/H₂O releases carbonyl equivalents, enabling downstream functionalization .
- Challenges : Potential sulfur-byproduct formation requires careful optimization of reaction conditions (e.g., stoichiometry, temperature) .
Q. What experimental strategies can resolve contradictions in reported stability data for dithianyl-containing alcohols?
Conflicting stability reports may arise from:
- Oxidative sensitivity : Perform accelerated stability studies under varying O₂ levels (0–21%) and monitor degradation via TLC or GC-MS. Antioxidants (BHT, ascorbic acid) may mitigate oxidation .
- pH-dependent hydrolysis : Conduct kinetic assays at pH 2–12 to identify degradation pathways. Buffered solutions (e.g., phosphate, citrate) can isolate pH-specific effects .
- Thermal analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and compatibility with high-temperature reactions .
Q. How can enantioselective synthesis of this compound be achieved?
While direct data is unavailable, chiral resolution strategies for similar propanols include:
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) during hydrogenation or alkylation steps to induce enantiomeric excess (ee >90%) .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, followed by chromatographic separation .
- Chiral auxiliaries : Incorporate temporary stereochemical directors (e.g., Evans oxazolidinones) during synthesis, then cleave post-functionalization .
Methodological Considerations
Q. What computational tools predict the physicochemical properties of this compound?
Leverage databases and software such as:
- PubChem/ChEMBL : Retrieve experimental logP, pKa, and solubility data for analogous dithianyl alcohols .
- DFT calculations : Optimize molecular geometry (Gaussian, ORCA) to predict dipole moments, HOMO/LUMO energies, and reaction pathways .
- QSAR models : Train models on existing propanol datasets to estimate toxicity or bioavailability .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition studies?
Protocols from related compounds suggest:
- Enzyme assays : Test inhibitory effects on target enzymes (e.g., kinases, proteases) using fluorogenic substrates (e.g., AMC derivatives) and IC₅₀ determinations .
- Docking simulations : Perform molecular docking (AutoDock Vina, Schrödinger) to identify binding modes with active sites .
- Metabolic stability : Assess hepatic microsome (human/rat) incubation to predict in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
